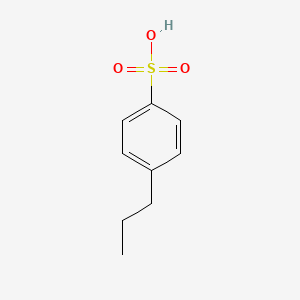

4-propylbenzenesulfonic Acid

Description

General Academic Context and Significance of Alkylbenzenesulfonic Acids in Chemical Science

Alkylbenzenesulfonic acids are a class of organosulfur compounds characterized by a sulfonic acid functional group attached to a benzene (B151609) ring, which is itself substituted with an alkyl chain. wikipedia.org These compounds are classified as anionic surfactants due to the combination of a hydrophobic alkylbenzene tail-group and a hydrophilic sulfonate head-group. wikipedia.org This amphiphilic nature makes them highly effective at reducing the surface tension of liquids, a property that is fundamental to their widespread use in household and industrial cleaning agents. scholarsresearchlibrary.compciplindia.com

The significance of alkylbenzenesulfonic acids extends beyond their role as detergents. They are strong organic acids, a property leveraged in organic synthesis where they serve as catalysts. atamanchemicals.com For instance, p-toluenesulfonic acid, a close structural relative of 4-propylbenzenesulfonic acid, is a common "organic-soluble" acid catalyst used in a variety of chemical reactions. atamanchemicals.com The versatility of these acids also allows them to be used as intermediates in the manufacturing of dyes, emulsifiers for agricultural herbicides, and additives in polymerization processes. pciplindia.comedu.krd Their ability to be neutralized to form salts, which can be dried to a stable powder, further enhances their utility in various formulations. scholarsresearchlibrary.com

Historical Trajectories of Scholarly Investigation on Alkylbenzenesulfonic Acids

The investigation into alkylbenzenesulfonic acids began in the early 20th century, driven by the need for synthetic cleaning agents to replace traditional soaps derived from fats and oils. thinkingthroughsoil.studio The first generation, known as branched alkylbenzene sulfonates (BAS), was introduced in the 1930s and saw widespread adoption after World War II. wikipedia.org These were produced by the Friedel-Crafts alkylation of benzene with propylene (B89431) tetramer, resulting in a product with a highly branched alkyl chain. wikipedia.org While BAS offered superior cleaning performance and tolerance to hard water compared to soap, its branched structure rendered it resistant to biodegradation, leading to significant environmental problems such as persistent foam in waterways. wikipedia.org

These environmental concerns spurred research in the mid-20th century to develop a more biodegradable alternative. This led to the introduction of linear alkylbenzene sulfonates (LAS) in 1964. heraproject.com LAS is produced by the sulfonation of linear alkylbenzenes (LAB), which are synthesized by alkylating benzene with long-chain monoalkenes. wikipedia.orgscribd.com The linear alkyl chain of LAS is more readily broken down by microorganisms, resolving the persistence issues associated with BAS. wikipedia.org Consequently, LAS rapidly replaced BAS in most household detergents across Europe, Japan, and the United States in the late 1960s. edu.krd The production technology has also evolved, with early methods using aluminum chloride (AlCl3) or hydrogen fluoride (B91410) (HF) as catalysts for alkylation being supplemented by newer, more efficient technologies. heraproject.com Similarly, sulfonation processes have improved, moving from oleum (B3057394) (fuming sulfuric acid) in batch reactors to the use of sulfur trioxide in modern falling film reactors. scholarsresearchlibrary.com

Current Research Gaps and Motivations for Advanced Investigation of this compound

While long-chain alkylbenzenesulfonic acids are well-established as surfactants, the specific properties and applications of shorter-chain variants like this compound are a subject of ongoing research. A primary motivation is to understand how the nature of the alkyl group influences the compound's chemical behavior, creating opportunities for specialized applications beyond detergency.

Current research gaps include a detailed understanding of the catalytic activity of this compound. Comparative studies have shown it can outperform p-toluenesulfonic acid in certain reactions, such as Friedel-Crafts alkylations, where its bulkier propyl group may help mitigate catalyst deactivation. smolecule.com Further investigation is needed to explore its efficacy in a broader range of acid-catalyzed reactions and to fully elucidate the mechanisms behind its enhanced performance.

Another area of interest is its application in materials science. This compound has been used as a precursor for sulfonated monomers in the synthesis of polymer membranes for fuel cells. smolecule.com The propyl group appears to enhance the formation of hydrophobic domains, which is beneficial for water management in these systems. smolecule.com More research is required to optimize these properties and explore its use in creating other advanced materials, such as water-soluble conducting polymers. For example, research into polyaniline doped with various sulfonic acids has shown that the dopant's structure is critical to the final polymer's properties, such as solubility and conductivity. tandfonline.comnih.govchemmethod.com

Finally, preliminary studies suggest that this compound may have the potential to interact with biological systems, such as modulating enzyme activity. smolecule.com The detailed mechanisms of these interactions are largely unknown and represent a significant gap in the current body of knowledge, warranting further biochemical investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂O₃S |

| Molecular Weight | 200.25 g/mol |

| pKa | ~ -2 |

| Thermal Stability | Up to 250°C |

Source: Data compiled from multiple chemical information sources. smolecule.com

Structure

3D Structure

Properties

CAS No. |

15592-74-2 |

|---|---|

Molecular Formula |

C9H12O3S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

4-propylbenzenesulfonic acid |

InChI |

InChI=1S/C9H12O3S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H,10,11,12) |

InChI Key |

DUPJEKYVVIGXEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 4 Propylbenzenesulfonic Acid

Direct Sulfonation Strategies: Reaction Optimization and Mechanistic Elucidation

Direct sulfonation involves the direct substitution of a hydrogen atom on the propylbenzene (B89791) ring with a sulfonic acid group (-SO₃H). This is typically an electrophilic aromatic substitution reaction.

Electrophilic Aromatic Sulfonation Protocols for Alkylbenzenes

The most common method for the sulfonation of alkylbenzenes like propylbenzene is through an electrophilic aromatic substitution (EAS) reaction. byjus.com This process generally involves heating the alkylbenzene with a sulfonating agent. libretexts.org

The primary sulfonating agents used are concentrated sulfuric acid (H₂SO₄) or, more effectively, fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). libretexts.orglibretexts.org The reactive electrophile in these reactions is believed to be either neutral SO₃ or the protonated form, HSO₃⁺, depending on the specific reaction conditions. uomustansiriyah.edu.iq The mechanism involves the attack of the electron-rich aromatic ring of propylbenzene on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final product, 4-propylbenzenesulfonic acid. byjus.com

The propyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. This means it directs the incoming sulfonic acid group primarily to the positions ortho (carbon 2) and para (carbon 4) to the propyl group. The para product, this compound, is often the major isomer formed due to reduced steric hindrance compared to the ortho position.

A general protocol for the sulfonation of benzene (B151609), which can be adapted for propylbenzene, involves heating the aromatic compound under reflux with concentrated sulfuric acid for several hours or with fuming sulfuric acid at a lower temperature (e.g., 40°C) for a shorter duration (20-30 minutes). libretexts.org The sulfonation reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. Sulfonation is favored in the presence of strong acid, while desulfonation can occur in hot, dilute aqueous acid. uomustansiriyah.edu.iqmsu.edu

Table 1: General Conditions for Electrophilic Aromatic Sulfonation of Alkylbenzenes

| Sulfonating Agent | Temperature | Reaction Time | Notes |

| Concentrated H₂SO₄ | Reflux | Several hours | Reversible reaction. libretexts.org |

| Fuming H₂SO₄ (Oleum) | 40°C | 20-30 minutes | More reactive due to higher SO₃ concentration. libretexts.org |

Another approach to introduce the necessary functional groups involves a multi-step synthesis. For instance, benzene can first undergo Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propiophenone. libretexts.orglibretexts.org The ketone can then be reduced to a propyl group, for example, through a Clemmensen or Wolff-Kishner reduction, yielding propylbenzene. Subsequent sulfonation of propylbenzene would then yield this compound. libretexts.orglibretexts.org

Catalyst Systems for Enhanced Regioselectivity and Reaction Efficiency

To improve the efficiency and selectivity of sulfonation reactions, various catalyst systems have been explored. These catalysts aim to provide milder reaction conditions, higher yields, and better control over the formation of the desired para-isomer.

Solid acid catalysts have emerged as a promising alternative to traditional liquid acids like sulfuric acid. dokumen.pub These catalysts, which can include zeolites, sulfated metal oxides, and sulfonated carbons, offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for recyclability. dokumen.pubmdpi.comgoogle.com For example, zeolites can promote para-regioselective sulfonation due to the shape-selective nature of their porous structures. scirp.org

Sulfonated carbon-based catalysts, prepared, for instance, by the hydrothermal treatment of starch with alkylbenzenesulfonic acids, have shown high catalytic activity in related esterification reactions and possess a high loading of -SO₃H groups. scirp.org Similarly, sulfonated graphene has been demonstrated as a water-tolerant solid acid catalyst. rsc.org

Ionic liquids (ILs) have also been investigated as both solvents and catalysts for sulfonation reactions. pharmacyjournal.inrsc.org Certain acidic ionic liquids can catalyze sulfonation under milder conditions. For instance, Brønsted acidic ionic liquids can be used as effective catalysts. mdpi.com Supported ionic liquid phase (SILP) catalysts, where an acidic ionic liquid is immobilized on a solid support, combine the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy separation). mdpi.com

Table 2: Examples of Catalyst Systems for Aromatic Sulfonation

| Catalyst Type | Example | Potential Advantages |

| Solid Acid | Zeolites (e.g., H-BEA, FAU) | Shape selectivity for para-isomers, reusability. dokumen.pubosti.gov |

| Solid Acid | Sulfated Zirconia | High acidity and stability. mdpi.com |

| Solid Acid | Sulfonated Carbons/Graphene | High density of acid sites, water tolerance. scirp.orgrsc.org |

| Ionic Liquid | Brønsted Acidic ILs | Milder reaction conditions, potential for recyclability. pharmacyjournal.inmdpi.com |

| Supported IL | Acidic IL on Silica (B1680970) | Combines advantages of homogeneous and heterogeneous catalysis. mdpi.com |

Indirect Synthesis Pathways via Derivatization and Chemical Transformation

Indirect methods for synthesizing this compound involve the preparation of a precursor molecule that is subsequently converted to the target sulfonic acid.

Oxidation of Thiol and Sulfide (B99878) Precursors

An alternative route to this compound is through the oxidation of sulfur-containing precursors, namely 4-propylthiophenol or 4-propylphenyl sulfide. The oxidation of the sulfur atom to the +6 oxidation state of a sulfonic acid requires strong oxidizing agents.

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfones, which are a related class of compounds. jchemrev.com Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, are commonly used. organic-chemistry.orgd-nb.info Other oxidizing systems include meta-chloroperoxybenzoic acid (m-CPBA), and sodium chlorite (B76162) (NaClO₂) with hydrochloric acid. mdpi.com The oxidation of a thiol or a sulfide to a sulfonic acid is a more extensive oxidation than that to a sulfone. For instance, the oxidation of sulfides to sulfones can be achieved with reagents like urea-hydrogen peroxide. organic-chemistry.org The complete oxidation to the sulfonic acid may require more forcing conditions or specific catalytic systems. For example, a process for the formation of sulfonic acids through the oxidation of a thiol or a disulfide has been described using a sulfoxide (B87167) in the presence of a halogen or hydrogen halide catalyst and excess water.

Hydrolysis and Functionalization of Sulfonyl Halide Intermediates

A well-established indirect method for the preparation of sulfonic acids is the hydrolysis of the corresponding sulfonyl halide. For the synthesis of this compound, the key intermediate is 4-propylbenzenesulfonyl chloride. nih.gov This sulfonyl chloride is a known compound and can be synthesized through various methods. nih.gov

Once 4-propylbenzenesulfonyl chloride is obtained, it can be readily hydrolyzed to this compound by reaction with water. The hydrolysis of arenesulfonyl chlorides can proceed through different mechanisms depending on the reaction conditions and the substituents on the aromatic ring. This reaction is generally efficient and provides a clean route to the sulfonic acid.

The synthesis of 4-propylbenzenesulfonyl chloride itself can be achieved by the chlorosulfonation of propylbenzene.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.in In the context of this compound synthesis, these principles can be applied in several ways.

Ionic liquids are also considered "green" solvents and catalysts in some applications due to their low vapor pressure, which reduces air pollution, and their potential for recyclability. pharmacyjournal.inrsc.orgsioc-journal.cnscispace.com Their use can lead to cleaner and more sustainable synthetic processes.

Solvent selection is another important aspect of green chemistry. The development of reactions that can be carried out in more environmentally benign solvents, such as water, or under solvent-free conditions, is highly desirable. pharmacyjournal.in

Furthermore, improving the atom economy of the synthetic route by minimizing the formation of byproducts is a central tenet of green chemistry. This can be achieved through the development of highly selective catalysts and the optimization of reaction conditions.

Table 3: Application of Green Chemistry Principles in Sulfonic Acid Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Catalysis | Employing recyclable solid acid catalysts (zeolites, sulfonated carbons) to replace corrosive liquid acids. dokumen.pubgoogle.comscirp.org |

| Safer Solvents and Auxiliaries | Utilizing ionic liquids as recyclable solvents and catalysts; exploring water as a reaction medium. pharmacyjournal.inrsc.org |

| Design for Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. |

| Waste Prevention | Using highly selective catalysts to minimize byproduct formation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

Solvent-Free and Heterogeneous Catalysis Development

The synthesis of this compound and its precursors is increasingly benefiting from the development of solvent-free techniques and the use of solid acid catalysts. These approaches aim to reduce the environmental impact of chemical production by eliminating hazardous solvents and simplifying catalyst recovery and reuse.

One innovative solvent-free method is mechanochemical sulfonation . This technique involves the high-speed ball milling of an arene (in this case, propylbenzene) with a solid sulfonating agent like sodium bisulfate monohydrate (NaHSO₄·H₂O) in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅). researchgate.net The mechanical energy from milling initiates the chemical reaction, generating sulfuric acid in situ for the electrophilic aromatic substitution. This method avoids the use of bulk solvents, reducing waste and potential environmental contamination. researchgate.net

Heterogeneous catalysis offers another significant pathway to greener synthesis, primarily by replacing traditional liquid acid catalysts like sulfuric acid. Solid acid catalysts are advantageous because they are easily separated from the reaction mixture, can often be regenerated and reused, and can reduce corrosion and pollution issues.

For the synthesis of the precursor, n-propylbenzene, bimetallic catalysts on a solid support have shown high efficiency. For instance, the selective hydrodeoxygenation of 4-propylphenol (B1200801) to n-propylbenzene can be achieved using a Pt-Re/ZrO₂ catalyst in water. researchgate.net This process demonstrates the potential for using biomass-derived feedstocks to produce the necessary precursors for this compound.

In the sulfonation step itself, various solid acid catalysts are being explored:

Zeolites : These microporous aluminosilicates have strong acid sites and shape-selective properties. mdpi.com While extensively used in the petrochemical industry for alkylation reactions, such as the synthesis of cumene (B47948) (isopropylbenzene) from benzene and propene, their application in sulfonation is also an area of interest. mdpi.compageplace.de Their well-defined pore structure can influence the selectivity of the reaction.

Carbon-Based Solid Acids : These materials are created by sulfonating carbonaceous precursors, such as incompletely carbonized organic compounds. mdpi.comresearchgate.net This process anchors sulfonic acid groups (–SO₃H) onto stable, polycyclic aromatic carbon structures. mdpi.com These catalysts have demonstrated high activity and stability, sometimes outperforming traditional solid acids due to the presence of multiple types of acidic functional groups (–SO₃H, –COOH, and –OH). mdpi.com

Sulfonated Polymers : Polymers like polydivinylbenzene can be functionalized with sulfonic acid groups to create a solid acid catalyst. ikm.org.my These materials, such as sulfonated polydivinylbenzene (PDVB-SO₃H), combine a robust porous structure with high concentrations of acid sites, proving effective in acid-catalyzed reactions. ikm.org.my

The following table summarizes examples of heterogeneous catalysts and their applications relevant to the synthesis of this compound.

| Catalyst Type | Precursor/Reactant | Reaction | Key Findings |

| Mechanochemistry | Aromatic Compounds | Sulfonation | A solvent-free method using NaHSO₄·H₂O/P₂O₅ via high-speed ball milling has been developed for synthesizing aromatic sulfonic acids. researchgate.net |

| Bimetallic Catalysts | 4-Propylphenol | Hydrodeoxygenation | Pt-Re/ZrO₂ was effective for converting 4-propylphenol to n-propylbenzene, achieving up to 73% yield with ~80% selectivity. researchgate.net |

| Zeolites | Benzene, Propene | Alkylation | Zeolites are widely used as solid acid catalysts for producing alkylbenzenes like cumene, a process analogous to propylbenzene synthesis. mdpi.compageplace.de |

| Carbon-Based Solid Acids | Various | Sulfonation/Esterification | Synthesized by sulfonating incompletely carbonized materials, they show high catalytic activity due to multiple acidic functional groups. mdpi.comresearchgate.net |

| Sulfonated Polymers | Polydivinylbenzene | Sulfonation | PDVB-SO₃H acts as a solid acid catalyst with high acid content (e.g., 4.04 mmol/g) and a large surface area (e.g., 224.67 m²/g). ikm.org.my |

Atom Economy and Process Intensification Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste. wikipedia.orgthesciencehive.co.uk Addition reactions are prime examples of 100% atom economy. In contrast, substitution and elimination reactions often have lower atom economies because atoms from the leaving group and reagents become byproducts. nih.gov

The traditional sulfonation of propylbenzene with fuming sulfuric acid (H₂SO₄/SO₃) has a suboptimal atom economy. While the SO₃ molecule is incorporated, the sulfuric acid acts as a catalyst and a solvent, and water is formed as a byproduct, which is not part of the desired product. Maximizing atom economy involves designing synthetic routes that favor addition over substitution where possible and using catalytic rather than stoichiometric reagents. scranton.edu

Process intensification aims to develop smaller, safer, and more energy-efficient chemical production technologies. asiachmical.com For exothermic and fast reactions like sulfonation, process intensification focuses on enhancing mass and heat transfer rates to improve selectivity and yield while minimizing byproduct formation. utwente.nl Several advanced reactor technologies are being applied to the sulfonation of alkylbenzenes:

Falling Film Reactors (FFRs) : These are widely used for industrial SO₃ sulfonation. The liquid organic reactant flows down the inner walls of tubes as a thin film, providing a large surface area for reaction with gaseous SO₃. This design allows for excellent heat removal, which is crucial for controlling the reaction and preventing the formation of unwanted sulfone byproducts. asiachmical.com

Spinning Disc Reactors (SDRs) : In an SDR, reactants are fed onto a rapidly rotating surface. The high centrifugal force creates highly sheared, thin films, leading to exceptional mass and heat transfer rates. utwente.nl Studies on the sulfonation of toluene (B28343) and ethylbenzene (B125841) using SDRs have shown improved selectivity towards the desired para-isomer due to these intensified conditions. utwente.nl

Rotating Packed Beds (RPBs) : An RPB uses a rotating packed bed to create high gravity conditions, which significantly enhances micromixing and mass transfer between liquid phases. epa.govdntb.gov.ua This has been shown to shorten the required reaction time for the sulfonation of heavy alkylbenzenes. epa.gov

The table below outlines key parameters and findings from process intensification studies on alkylbenzene sulfonation.

| Reactor Technology | Alkylbenzene Studied | Key Process Parameters | Findings and Advantages |

| Falling Film Reactor (FFR) | Linear Alkylbenzene (LAB) | SO₃/LAB molar ratio, feedstock purity | Standard industrial technology; provides efficient heat management and control over byproduct formation. asiachmical.comacs.org |

| Spinning Disc Reactor (SDR) | Toluene, Ethylbenzene | Rotational speed (50-9000 rpm), molar flow ratios | Intensified mass and heat transfer improve selectivity for the para-sulfonated product. utwente.nl |

| Rotating Packed Bed (RPB) | Heavy Alkylbenzene (HAB) | High gravity level, flow rate, temperature | The sulfonation reaction was essentially completed within the RPB, significantly shortening the overall process time. epa.gov |

By integrating these advanced synthetic and process engineering principles, the production of this compound can be made more sustainable, efficient, and economically viable.

Chemical Reactivity and Mechanistic Investigations of 4 Propylbenzenesulfonic Acid

Acidic Properties and Proton Transfer Mechanisms in Diverse Chemical Environments

4-Propylbenzenesulfonic acid (p-propylbenzenesulfonic acid) is classified as a strong Brønsted acid. ontosight.aipurdue.edu Its acidic nature stems from the sulfonic acid group (-SO₃H) attached to the aromatic ring. ontosight.ai In a chemical context, a Brønsted acid is defined as a proton (H⁺) donor. purdue.edu The strength of an acid is quantified by its acid-dissociation equilibrium constant (Ka), or more commonly, its pKa value (-log Ka). purdue.eduutexas.edu For strong acids, the equilibrium for dissociation lies far to the right, indicating a high degree of proton transfer to the solvent.

In aqueous media, this compound is expected to dissociate completely, releasing a proton to form a hydronium ion (H₃O⁺) and the 4-propylbenzenesulfonate conjugate base. ontosight.ai This high water solubility and acidity are characteristic properties of benzenesulfonic acids. ontosight.ai The stability of the resulting sulfonate anion, which is resonance-stabilized, drives this strong acidity.

While the strengths of strong acids like this compound are often indistinguishable in water—a phenomenon known as the leveling effect—their relative acidities can be differentiated in non-aqueous solvents. libretexts.org In solvents that are less basic than water, the full range of acid strengths can be observed. purdue.edu For example, in solvents like anhydrous acetic acid or acetonitrile (B52724), the extent of proton transfer from this compound would be less complete than in water, allowing for quantitative comparison with other strong acids. libretexts.org The thermochemistry of dissociation is influenced by factors including the enthalpy of bond breaking and the enthalpy and entropy of solvation of the resulting ions. libretexts.org

| Acid | Chemical Formula | General pKa Range (in water) | Classification |

|---|---|---|---|

| Benzenesulfonic Acid | C₆H₅SO₃H | <0 | Strong |

| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | <0 | Strong |

| Sulfuric Acid | H₂SO₄ | ≈ -3.0 (first dissociation) | Strong |

| Acetic Acid | CH₃COOH | ≈ 4.76 | Weak |

As a strong and readily available acid, this compound and its analogs serve as effective catalysts in a variety of organic transformations. Its catalytic activity is comparable to that of other arylsulfonic acids like p-toluenesulfonic acid (PTSA) and even sulfuric acid in certain reactions. revistadechimie.ro

A primary application is in esterification reactions. revistadechimie.ro For instance, the reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium-limited process that requires an acid catalyst to proceed at a reasonable rate. Benzenesulfonic acid derivatives have been shown to be efficient catalysts for the synthesis of esters like n-propyl acetate. revistadechimie.ro The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.

Furthermore, sulfonic acids play a crucial role in electrophilic aromatic substitution reactions, including sulfonation itself, which is a reversible process. pressbooks.pub The introduction of a sulfonic acid group can be used strategically to block a certain position on an aromatic ring, direct other incoming substituents, and then be removed via desulfonation by heating in the presence of an acid. pressbooks.pub In the synthesis of polysubstituted benzenes, such as 4-chloro-2-propylbenzenesulfonic acid, the sulfonation step is critical and its placement in the synthetic sequence determines the final substitution pattern. libretexts.orglibretexts.org

Brønsted Acidity Characterization in Aqueous and Non-Aqueous Media

Derivatization Reactions and Functional Group Transformations of the Sulfonic Acid Moiety

The sulfonic acid group of this compound is a versatile functional handle that can be converted into several important derivatives, notably sulfonate esters and sulfonamides. These transformations typically proceed via an activated intermediate, most commonly the sulfonyl chloride.

Esterification: this compound can be converted to its corresponding sulfonate esters by reaction with alcohols. These esters, such as propyl benzenesulfonate (B1194179) or butyl p-toluenesulfonate, are mentioned as classes of compounds in chemical literature. google.com The synthesis often involves the intermediate 4-propylbenzenesulfonyl chloride, which readily reacts with alcohols in the presence of a non-nucleophilic base (like pyridine) to yield the desired sulfonate ester.

Amidation: The synthesis of sulfonamides from sulfonic acids is a key transformation for producing compounds with applications in materials science and pharmaceuticals. acs.orgrsc.org A common route is the conversion of this compound to 4-propylbenzenesulfonyl chloride, which then reacts with a primary or secondary amine to form the corresponding N-substituted 4-propylbenzenesulfonamide. lookchem.com This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. iucr.org More direct, modern methods report the synthesis of sulfonamides from sulfonic acids or their salts under microwave irradiation, offering a high-yielding alternative. acs.org For example, N-propyl-4-methylbenzenesulfonamide has been synthesized by reacting p-toluenesulfonyl chloride with propylamine. iucr.org

| Reaction Type | Reactant(s) | Product | General Conditions |

|---|---|---|---|

| Esterification | 4-Propylbenzenesulfonyl chloride + Alcohol (R-OH) | 4-Propylbenzenesulfonate Ester | Presence of a base (e.g., pyridine) |

| Amidation | 4-Propylbenzenesulfonyl chloride + Amine (R-NH₂) | N-Alkyl-4-propylbenzenesulfonamide | Presence of a base (e.g., pyridine, K₂CO₃) iucr.org |

| Direct Amidation | This compound + Amine | N-Alkyl-4-propylbenzenesulfonamide | Microwave irradiation acs.org |

The aromatic ring of this compound can undergo further functionalization, primarily through electrophilic aromatic substitution. evitachem.com The existing propyl and sulfonic acid groups direct the position of incoming electrophiles. The propyl group is an ortho-, para-directing activator, while the sulfonic acid group is a meta-directing deactivator. libretexts.orgopenstax.org This interplay of directing effects is crucial in planning the synthesis of polysubstituted benzenes. pressbooks.pubphiladelphia.edu.jo For example, in the synthesis of 4-chloro-2-propylbenzenesulfonic acid, the final sulfonation step is performed on m-chloropropylbenzene. libretexts.orglibretexts.org A Friedel-Crafts reaction on a sulfonic-acid-substituted benzene (B151609) is generally not feasible due to the strong deactivating nature of the SO₃H group. libretexts.orglibretexts.org

Site-selective C-H functionalization techniques offer modern pathways to introduce new groups onto the aromatic ring, potentially bypassing the limitations of classical electrophilic substitution. beilstein-journals.orgnih.govkuleuven.beorganic-chemistry.org

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the benzene ring, is generally disfavored for this compound unless there are additional, strongly electron-withdrawing groups (like nitro groups) at the ortho or para positions relative to a suitable leaving group. philadelphia.edu.jo

Esterification and Amidation Reactions for Functional Materials

Stability and Degradation Pathways Under Controlled Research Conditions (e.g., Thermal, Oxidative, Hydrolytic)

Thermal Stability: Arylsulfonic acids are generally thermally stable. However, the sulfonation of aromatic rings is a reversible reaction. pressbooks.pub Heating this compound in the presence of a strong acid catalyst can lead to desulfonation, yielding propylbenzene (B89791). A self-acid-doped conducting polymer incorporating N-propylbenzenesulfonic acid units showed good thermal stability, with conductivity peaking at 125°C before decreasing. researchgate.net

Oxidative Degradation: Under controlled oxidative conditions, such as sonolysis which generates hydroxyl radicals (•OH), the degradation of benzenesulfonic acids has been studied. nih.gov The proposed mechanism involves the attack of these highly reactive radicals on the aromatic ring. nih.gov This leads to the formation of hydroxylated intermediates, such as hydroxylated this compound derivatives. nih.gov Continued oxidation can lead to the opening of the aromatic ring, further degradation of the aliphatic side chain, and the eventual mineralization into smaller molecules, with the release of sulfate (B86663) ions (SO₄²⁻) and protons. nih.gov Various advanced physicochemical oxidation techniques are being explored for the degradation of persistent organic pollutants. magtech.com.cn The initial step in the oxidative degradation of similar phenolic compounds is often hydrogen atom transfer or radical adduct formation. researchgate.net

Hydrolytic Stability: this compound is stable in aqueous solutions under normal conditions. Its high solubility and the stability of the sulfonate anion mean that it does not readily hydrolyze. The sulfonic acid group itself is resistant to hydrolysis, which is why it can be used as a catalyst in aqueous and non-aqueous systems.

Catalytic Applications of 4 Propylbenzenesulfonic Acid in Advanced Organic Synthesis

Homogeneous Catalysis: Scope, Limitations, and Efficiency Assessments

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, which allows for maximum interaction between the catalyst and the substrate molecules. wikipedia.orglibretexts.org 4-Propylbenzenesulfonic acid is readily soluble in many organic solvents, making it an excellent candidate for a wide range of acid-catalyzed reactions in the liquid phase.

Acid catalysts are crucial for both esterification—the reaction of a carboxylic acid with an alcohol—and transesterification, where an ester is transformed into another. mdpi.comunud.ac.id These reactions are fundamental in the production of various commercial products, including biofuels (biodiesel), solvents, and plasticizers. Homogeneous acid catalysts like sulfuric acid and hydrochloric acid are traditionally used, but they suffer from issues such as corrosivity (B1173158) and difficulty in separation from the product mixture. aurak.ac.ae

This compound offers a less corrosive alternative while maintaining high catalytic activity. researchgate.net Its organic structure can enhance its solubility in the non-polar reaction medium typical for esterification and transesterification, facilitating a higher reaction rate. For instance, in biodiesel production from feedstocks with high free fatty acid (FFA) content, this compound can simultaneously catalyze the esterification of FFAs and the transesterification of triglycerides. researchgate.net This dual catalytic role is a significant advantage in simplifying the production process.

Research has shown that the efficiency of sulfonic acid catalysts in these processes is influenced by factors such as catalyst concentration, reaction temperature, and the molar ratio of alcohol to oil. While specific data for this compound is not extensively detailed in the provided results, the performance of similar organosulfonic acids, such as 4-dodecylbenzenesulfonic acid (DBSA), provides valuable insights. DBSA has demonstrated the ability to achieve high conversions (over 95%) under mild conditions in relatively short reaction times. researchgate.net

Table 1: Illustrative Data on Homogeneous Acid-Catalyzed Esterification/Transesterification

| Catalyst | Feedstock | Reaction | Temperature (°C) | Time (h) | Conversion/Yield (%) |

| SnSO₄ | Acid Soybean Oil (70% FFA) | Esterification/Transesterification | 100 | 3 | 92 |

| Sulfonated Carbon Nanostructures | Oleic Acid | Esterification | 100 | 3 | 95 |

| 4-Dodecylbenzenesulfonic Acid | Oleic Acid/Oleic Oil | Esterification/Transesterification | - | <3 | >95 |

This table presents data for various acid catalysts to illustrate typical reaction conditions and outcomes. Data for this compound specifically was not available in the search results.

Etherification, the formation of ethers, and alkylation, the transfer of an alkyl group, are pivotal reactions in organic synthesis. organic-chemistry.orgorganic-chemistry.org Acid catalysts play a key role in promoting these transformations, often by activating an alcohol or an alkene. This compound can serve as an effective proton source for these reactions. For example, in the synthesis of ethers from alcohols, the acid can protonate one alcohol molecule, facilitating its departure as a water molecule and allowing for nucleophilic attack by a second alcohol molecule. numberanalytics.com

Similarly, in Friedel-Crafts alkylation reactions, a strong acid is required to generate the carbocation electrophile. While Lewis acids are more common, Brønsted acids like this compound can also be effective, particularly in reactions involving alkenes as the alkylating agent. The synthesis of polysubstituted benzenes often involves alkylation steps where careful control of directing group effects is necessary. openstax.orglibretexts.org

The efficiency of this compound in these reactions is dependent on the substrate, solvent, and temperature. A limitation of using strong Brønsted acids in some alkylation reactions is the potential for carbocation rearrangements, which can lead to a mixture of products. pearson.com

Dehydration reactions, which involve the removal of a water molecule, and condensation reactions, where two molecules combine with the loss of a small molecule like water, are frequently catalyzed by acids. wikipedia.org this compound is an effective catalyst for these processes.

A classic example is the dehydration of alcohols to form alkenes. The acid protonates the hydroxyl group, converting it into a good leaving group (water) and initiating the elimination process. pearson.com

Condensation reactions, such as the aldol (B89426) condensation, can also be acid-catalyzed. iitk.ac.inallen.in In this case, the acid promotes the formation of an enol, which then acts as a nucleophile, attacking a protonated carbonyl group of another molecule. allen.in This is followed by dehydration to yield an α,β-unsaturated carbonyl compound. allen.in The versatility of condensation reactions is vast, leading to the formation of complex molecules and playing a crucial role in both laboratory synthesis and biological processes. wikipedia.org

Etherification and Alkylation Reactions

Heterogeneous Catalysis: Immobilization Strategies and Support Material Design

A significant drawback of homogeneous catalysts is the difficulty of their separation from the reaction products and their limited reusability. wikipedia.org To overcome these limitations, homogeneous catalysts can be "heterogenized" by immobilizing them onto solid supports. semanticscholar.org This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

One of the most robust methods for immobilizing this compound is through covalent grafting onto inorganic supports like silica (B1680970) (SiO₂) and zeolites. mdpi.comrsc.org This strategy involves creating a stable chemical bond between the catalyst and the support material, which minimizes leaching of the active species during the reaction. researchgate.net

Silica, with its high surface area and porous structure, is a popular choice for a support. aurak.ac.ae The surface of silica can be functionalized with organosilane linkers, such as those containing amino or epoxy groups, which can then react with the sulfonic acid group or a derivative of this compound to form a covalent bond. researchgate.netresearchgate.net For example, silica can be first treated with an aminosilane, and the resulting amino-functionalized silica can then be reacted with a derivative of this compound.

Zeolites, which are crystalline aluminosilicates with well-defined pore structures, also serve as excellent supports. rsc.org The immobilization of sulfonic acid groups onto zeolites can create highly acidic catalysts with shape-selective properties, where the reaction is influenced by the size and shape of the zeolite's pores. A post-synthetic grafting method can be employed where heteroatoms in the zeolite framework are selectively removed and replaced with the desired catalytic species. rsc.org

Table 2: Examples of Immobilization via Covalent Grafting

| Catalyst/Functional Group | Support Material | Grafting Method | Application |

| Polyethylenimine (PEI) | MCM-41 Silica | Grafting via 3-glycidoxypropyltrimethoxysilane | CO₂ Capture |

| Benzoic Acid / Curcumin | Polyvinyl Alcohol (PVA) | In situ grafting of silica nanoparticle precursors | Active Packaging |

| Nickel bis-aminothiophenol | Carbon Nitrides (C₃NₓHᵧ) | Covalent attachment to 2D material | H₂ Production |

This table provides examples of covalent grafting of various functional groups and catalysts onto different supports to illustrate the versatility of this technique.

Another effective immobilization strategy is the encapsulation of this compound within a polymeric or hybrid matrix. This method involves physically trapping the catalyst molecules within the pores or the bulk of a larger material.

Polymeric resins, such as those based on polystyrene or polyaniline, can be designed to have pores that are large enough to allow reactants and products to diffuse but small enough to retain the catalyst molecules. researchgate.netcsic.es For instance, this compound can be used as a dopant during the polymerization of aniline (B41778) to create a conductive polymer that also possesses catalytic activity. researchgate.net

Hybrid matrices, which combine inorganic and organic components, offer another avenue for encapsulation. For example, metal-organic frameworks (MOFs), which are highly porous materials constructed from metal ions and organic linkers, can be used to encapsulate catalytic species. nih.gov The enzyme-like confined environment within MOFs can enhance catalytic activity and stability. nih.gov Similarly, magnetic nanoparticles can be coated with silica, which is then functionalized and used to immobilize the catalyst. frontiersin.org This approach not only creates a stable heterogeneous catalyst but also allows for easy separation of the catalyst from the reaction mixture using an external magnetic field. frontiersin.org

Covalent Grafting onto Inorganic Supports (e.g., silica, zeolites)

Mechanistic Elucidation of Catalytic Cycles and Rate-Determining Steps

Currently, specific studies detailing the complete catalytic cycles and identifying the rate-determining steps for reactions catalyzed exclusively by this compound are not available in the reviewed literature. It is hypothesized that its mechanism would be analogous to that of more commonly studied arylsulfonic acids, such as p-toluenesulfonic acid. The cycle would commence with the protonation of the substrate by the sulfonic acid, forming the conjugate base of the catalyst. The activated substrate would then react, and a subsequent deprotonation step, often involving the catalyst's conjugate base, would regenerate the catalyst and release the product. The rate-determining step could be either the initial protonation, a subsequent bond-forming or bond-breaking event of the activated intermediate, or the final product release and catalyst regeneration. purdue.edu

Spectroscopic Probing of Active Sites and Transient Intermediates

Spectroscopic techniques are indispensable tools for identifying the catalytically active species and observing short-lived intermediates that are formed during a reaction. catalysis.blog Methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy can provide structural information on these transient species. irdg.orgcatalysis.blog

For this compound, the active site is the acidic proton of the sulfonic acid group (-SO₃H). In a catalytic reaction, this proton would be transferred to the substrate. Spectroscopic investigation could, in theory, monitor this transfer. For instance, in situ IR spectroscopy could detect shifts in the vibrational frequencies of the substrate's functional groups upon protonation. stfc.ac.uk Similarly, NMR spectroscopy could show changes in the chemical shifts of both the substrate and the catalyst as they form a complex or as the proton is transferred. nih.gov

However, a review of current literature reveals a lack of specific spectroscopic studies aimed at probing the active sites and transient intermediates formed during catalysis by this compound. While general methods for studying catalytic intermediates are well-established, their application to this specific acid has not been reported. catalysis.blogstfc.ac.uk

Kinetic Studies and Rate Law Determination

Kinetic studies are performed to understand how reaction conditions, such as reactant concentrations, affect the rate of a reaction. umb.edu This information is mathematically summarized in a rate law, which includes the rate constant (k) and the order of the reaction with respect to each component. justonly.com Determining the rate law is a crucial step in supporting a proposed reaction mechanism. purdue.edu The process involves systematically varying the concentration of reactants and the catalyst and measuring the initial reaction rate. libretexts.org

For a hypothetical reaction catalyzed by this compound (PBSA), the rate law might take the general form:

Rate = k [Reactant A]ˣ [Reactant B]ʸ [PBSA]ᶻ

The exponents x, y, and z represent the order of the reaction with respect to each species and must be determined experimentally. justonly.com

Interactive Table: Hypothetical Kinetic Data for a PBSA-Catalyzed Reaction

| Experiment | [Reactant A] (mol/L) | [Reactant B] (mol/L) | [PBSA] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.01 | 1.5 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

Analysis of such a table would allow for the determination of the reaction orders. For instance, in this hypothetical case, doubling the concentration of Reactant A doubles the rate (first order), changing the concentration of Reactant B has no effect (zero order), and doubling the catalyst concentration doubles the rate (first order). Despite the established methodologies for these studies, specific experimental rate laws and kinetic data for reactions catalyzed by this compound are not found in the surveyed literature. libretexts.org

Regioselectivity and Stereoselectivity in this compound-Catalyzed Reactions

In many organic reactions, there is the possibility of forming multiple constitutional isomers (regioisomers) or stereoisomers. Catalysts can play a crucial role in controlling which isomer is formed preferentially. wikipedia.org

Regioselectivity refers to the preference of a reaction to occur at one position of a molecule over another. nih.gov In acid catalysis, the initial protonation event can direct the subsequent reaction. For example, in the addition of an acid to an unsymmetrical alkene, this compound would be expected to protonate the carbon that leads to the more stable carbocation intermediate (Markovnikov's rule), thereby dictating the regioselectivity of the final product. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over others. mdpi.com While simple Brønsted acids like this compound are achiral and thus cannot induce enantioselectivity on their own, they can influence diastereoselectivity in substrates that already contain a chiral center. More complex, chiral Brønsted acids are designed to create a specific three-dimensional environment around the substrate, guiding the reaction to form a particular enantiomer. kaist.ac.kr

Theoretical and Computational Studies of 4 Propylbenzenesulfonic Acid

Quantum Chemical Characterization of Molecular and Electronic Structureresearchgate.net

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. These in silico experiments allow for the detailed examination of a molecule's three-dimensional structure, its electron distribution, and its reactivity potential. Modern computational chemistry, particularly using Density Functional Theory (DFT), provides a robust framework for these investigations. nih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. conflex.net For 4-propylbenzenesulfonic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The primary source of conformational variability in this compound is the rotation around the C-C single bonds of the propyl group and the C-S bond connecting the sulfonyl group to the benzene (B151609) ring. Conformational analysis systematically explores these rotational possibilities to identify the most stable conformers. nih.govmdpi.com The propyl group can exist in different staggered conformations, such as anti and gauche, relative to the benzene ring. While force-field methods can quickly generate numerous conformers, quantum chemical methods like DFT are required for accurate energy rankings. chemrxiv.org

Studies on similar alkylated aromatic systems show that the energy differences between conformers are typically small, on the order of a few kcal/mol. The global minimum energy structure is usually one that minimizes steric hindrance between the alkyl chain, the bulky sulfonic acid group, and the ortho-hydrogens of the benzene ring.

Table 1: Representative Conformational Energy Profile This table illustrates a hypothetical energy profile for the primary rotational conformers of the propyl group in this compound, as would be determined by DFT calculations.

| Conformer | Dihedral Angle (Cipso-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Anti | ~180° | 0.00 (Reference) | B3LYP/6-311G(d,p) |

| Gauche | ~60° | +0.85 | B3LYP/6-311G(d,p) |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For this compound, the HOMO is expected to be a π-orbital with significant electron density located on the electron-rich aromatic ring. The electron-donating nature of the propyl group slightly raises the energy of the HOMO compared to unsubstituted benzenesulfonic acid. Conversely, the LUMO is anticipated to be a π*-antibonding orbital, primarily localized over the benzene ring and the electron-withdrawing sulfonyl (-SO₃H) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and reactive. Computational studies on related aromatic sulfonic acids provide insight into the expected values for this compound. researchgate.netnottingham.ac.uk

Table 2: Calculated Frontier Orbital Energies for Benzenesulfonic Acid (as a proxy)

| Orbital | Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|

| HOMO | -7.21 | 5.98 | DFT/B3LYP |

| LUMO | -1.23 |

A Molecular Electrostatic Potential (MESP or ESP) map is a visualization tool that illustrates the charge distribution of a molecule. libretexts.orgscribd.com It is calculated by placing a positive test charge at various points on the electron density surface of the molecule and mapping the potential energy. researchgate.netmdpi.com Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. youtube.com

In this compound, the MESP map would clearly show a large, highly negative potential localized around the oxygen atoms of the sulfonate group due to their high electronegativity and lone pairs of electrons. The most positive potential would be centered on the acidic hydrogen atom of the hydroxyl group, confirming its high propensity to be donated as a proton (H⁺). The benzene ring would exhibit a moderately negative potential above and below the plane of the ring, characteristic of aromatic systems, while the propyl group would be largely neutral (green).

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Acidity Prediction and Protonation Equilibria Modelingtesisenred.net

The acidity of a compound is quantified by its acid dissociation constant (pKa). Computational methods can predict pKa values by calculating the Gibbs free energy change of the dissociation reaction in a given solvent. nih.govdiva-portal.org

The theoretical calculation of pKa values requires sophisticated models that account for the profound influence of the solvent. This is typically achieved using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit models where individual solvent molecules are included in the calculation. chemrxiv.org The pKa of an acid can vary significantly from one solvent to another. nih.gov Benzenesulfonic acids are strong acids, and while experimental measurement in water is challenging due to the leveling effect, computational methods can provide valuable estimates. ut.ee

Table 3: Predicted pKa Values for Benzenesulfonic Acid (as a proxy) in Different Solvents The propyl group is a weak electron-donating group and is expected to have only a minor effect on the pKa compared to the parent benzenesulfonic acid.

| Solvent | Predicted pKa | Solvent Type |

|---|---|---|

| Water | -2.8 | Polar Protic |

| Dimethyl Sulfoxide (B87167) (DMSO) | 0.6 | Polar Aprotic |

| Acetonitrile (B52724) (MeCN) | 8.4 | Polar Aprotic |

The choice of solvent has a dramatic impact on acidity due to differences in how the solvent molecules stabilize the undissociated acid and its corresponding conjugate base and proton. numberanalytics.comnih.gov

Polar Protic Solvents: Solvents like water can act as both hydrogen bond donors and acceptors. youtube.com They are highly effective at solvating both the sulfonic acid (HA) and, more importantly, the resulting sulfonate anion (A⁻) and the proton (as H₃O⁺) after dissociation. This strong stabilization of the charged products pushes the equilibrium towards dissociation, resulting in a very low pKa and high acidity. In water, the strength of all strong acids like this compound is "leveled" to that of the hydronium ion (H₃O⁺), meaning their effective strengths become indistinguishable. libretexts.orgretrosynthetix.com

Polar Aprotic Solvents: Solvents like DMSO and acetonitrile are polar but lack an acidic proton, so they can only act as hydrogen bond acceptors. They are less effective at stabilizing the small proton (H⁺) and the sulfonate anion compared to protic solvents. This reduced stabilization of the dissociation products shifts the equilibrium back towards the undissociated acid, leading to a significantly higher pKa value (lower acidity) compared to water. ut.ee Solvents that allow the relative strengths of acids to be distinguished are known as differentiating solvents. libretexts.org The differing pKa values in DMSO and acetonitrile reflect their unique polarities and basicities.

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Scans

Identification of Transition States for Key Reactions

The synthesis of this compound involves the sulfonation of propylbenzene (B89791), a classic electrophilic aromatic substitution (EAS) reaction. chemithon.com Computational studies using Density Functional Theory (DFT) on analogous EAS reactions have detailed the nature of the transition states involved. diva-portal.orgnih.gov

For sulfonation, the reaction proceeds through the formation of intermediate structures, including π-complexes and a σ-complex (also known as a Wheland intermediate). diva-portal.org The rate-determining transition state is the one leading to the formation of the σ-complex. diva-portal.org DFT calculations on the sulfonation of similar aromatic polymers have identified a trimolecular transition state. This state involves the aromatic substrate, a sulfur trioxide (SO₃) molecule, and a sulfuric acid (H₂SO₄) molecule, which acts as a catalyst and facilitates proton transfer. nih.gov The molecules arrange into a six-membered ring-like structure at the transition state (excluding hydrogen atoms), which helps to lower the activation barrier. nih.gov

Another key reaction, Friedel-Crafts acylation, is used to introduce the propyl group onto the benzene ring (typically via acylation with propanoyl chloride followed by reduction). pressbooks.pubopenstax.org Theoretical studies of Friedel-Crafts reactions show that the formation of the C-C bond between the benzene ring and the electrophile is the critical, rate-determining step. scielo.br The transition state involves the nucleophilic attack of the benzene π-system on the carbocation electrophile, which is generated by the interaction of the acyl/alkyl halide with a Lewis acid catalyst like AlCl₃. scielo.brstudymind.co.uk

Activation Energy and Reaction Pathway Calculations

Once the transition states are located on the potential energy surface, their energy relative to the reactants can be calculated to determine the activation energy (Ea or ΔG‡) of the reaction. nih.govresearchgate.net This value is crucial as it governs the reaction rate. Lower activation energies correspond to faster reactions.

| Reaction Type | Model System | Computational Method | Calculated Activation Energy |

|---|---|---|---|

| Sulfonation | Polysulfone model in H₂SO₄ | DFT (solvated state) | 33.7 kJ/mol |

| Sulfonation | Polysulfone model (alternate site) | DFT (solvated state) | 48.4 kJ/mol |

| Friedel-Crafts Alkylation | Benzene + Isopropyl Chloride | M06-2X/def2-TZVPP | 15.9 kcal/mol (ΔG‡) |

Table 1: Representative calculated activation energies for key reaction types involved in the synthesis of this compound, based on computational studies of analogous systems. Data sourced from studies on polysulfone sulfonation nih.gov and Friedel-Crafts alkylation. scielo.br

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to observe the motion and interactions of molecules over time, providing a dynamic picture of processes like solvation and aggregation. frontiersin.orgpku.edu.cn These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to understand macroscopic properties from the underlying molecular behavior.

Solvation Dynamics and Self-Aggregation Behavior

In aqueous solutions, this compound and its salts (like sodium 4-propylbenzenesulfonate) exhibit complex behavior. Experimental studies have shown that sodium 4-n-propylbenzenesulfonate acts as a hydrotrope, a compound that enhances the solubility of hydrophobic substances in water. researchgate.net This behavior is linked to its tendency to self-associate. Specifically, it shows cooperative self-aggregation, forming dynamic and loose micellar-type structures in solution. researchgate.net

MD simulations of similar linear alkylbenzene sulfonates (LAS) at interfaces and in bulk solution provide a molecular-level picture of this process. frontiersin.orgresearchgate.net These simulations reveal how surfactant molecules arrange themselves to minimize unfavorable interactions between their hydrophobic alkyl-aryl tails and water. The molecules form aggregates where the hydrophobic tails cluster together, shielded from the water, while the hydrophilic sulfonate headgroups remain exposed to the aqueous solvent. frontiersin.org

Key insights from such simulations include:

Solvation Shell: Analysis of the first solvation layer shows how water molecules and counter-ions (e.g., Na⁺) arrange around the sulfonate headgroup. researchgate.netnih.gov

Aggregation Number: The number of individual molecules that form a single aggregate can be determined.

Radial Distribution Functions (RDFs): RDFs are calculated from the simulation trajectory to quantify the probability of finding one atom at a certain distance from another. researchgate.net Sharp peaks in the RDF indicate strong ordering and interaction, confirming the formation of structured aggregates. researchgate.net

Interaction with Reaction Substrates and Solvents

The effectiveness of this compound as a hydrotrope or catalyst is rooted in its intermolecular interactions with substrates and solvent molecules. researchgate.net These non-covalent interactions, though weaker than covalent bonds, dictate solubility, orientation, and reactivity. researchgate.net Studies on sodium 4-alkylbenzenesulfonates have demonstrated strong interactions with hydrophobic substrates, driven by hydrophobic forces between the aromatic moieties of the hydrotrope and the substrate. researchgate.net

Computational methods can quantify these interactions. DFT calculations can be used to determine the geometry and energy of complexes formed between this compound and other molecules. jlu.edu.cnugm.ac.id Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (van der Waals forces). mdpi.com This provides a detailed understanding of the nature of the binding.

| Interaction Type | Interacting Groups | Description | Relevance |

|---|---|---|---|

| Hydrophobic Interaction | Propyl chain and benzene ring with nonpolar substrates | Tendency of nonpolar groups to aggregate in aqueous solution to exclude water. | Key to hydrotropic action and solubilizing nonpolar compounds. researchgate.net |

| π-π Stacking | Benzene ring with other aromatic substrates | Attractive, noncovalent interaction between aromatic rings. | Contributes to substrate binding and self-aggregation. |

| Hydrogen Bonding | -SO₃H group with polar solvents (e.g., water) or substrates | Strong electrostatic interaction between a hydrogen atom and a nearby electronegative atom. | Governs water solubility and interaction with polar functional groups. mdpi.com |

| Ion-Dipole | -SO₃⁻ group (as salt) with polar solvent molecules | Electrostatic attraction between an ion and a neutral molecule with a dipole. | Primary interaction responsible for the solvation of the sulfonate salt in water. |

Table 2: Summary of primary intermolecular interactions involving this compound with substrates and solvents, as inferred from its chemical structure and computational studies of related systems.

Advanced Analytical Methodologies for Research on 4 Propylbenzenesulfonic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation in Research Contexts

High-resolution spectroscopic techniques are indispensable for the detailed structural characterization of 4-propylbenzenesulfonic acid and its derivatives.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural analysis of complex molecules like this compound. wikipedia.orgnih.gov While one-dimensional (1D) NMR provides initial structural information, 2D NMR techniques offer enhanced resolution by distributing signals across two frequency axes, which is particularly useful for analyzing complex molecules where peaks may overlap in 1D spectra. wikipedia.org

Techniques such as Correlation Spectroscopy (COSY) help in identifying spin-spin couplings between protons on adjacent carbons, which is crucial for mapping the connectivity of the propyl chain and its attachment to the benzene (B151609) ring. For more complex systems, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed. wikipedia.orgresearchgate.net HSQC correlates the chemical shifts of protons directly bonded to heteronuclei like carbon-13, providing a clear picture of the C-H framework. wikipedia.orgresearchgate.net HMBC, on the other hand, reveals longer-range couplings (typically 2-3 bonds), which is instrumental in confirming the position of the sulfonic acid group on the aromatic ring relative to the propyl group. researchgate.net The application of these multi-dimensional NMR experiments has been demonstrated in the structural elucidation of related sulfonated aromatic compounds and alkylbenzenesulfonates. researchgate.netuni-konstanz.de In protein analysis, which shares the challenge of spectral complexity, multi-dimensional NMR is essential for assigning resonances and determining three-dimensional structures. bitesizebio.comgmclore.org

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for identifying and confirming the elemental composition of this compound and its reaction products with high accuracy. mdpi.com This technique provides precise mass measurements, often to within a few parts per million (ppm), allowing for the confident determination of molecular formulas. nih.govmdpi.com

In the context of this compound research, HRMS coupled with ionization techniques like Electrospray Ionization (ESI) is particularly effective for analyzing sulfonated aromatic compounds. nih.govrsc.org ESI allows for the gentle ionization of the molecule, typically forming the [M-H]⁻ ion in negative ion mode, which can then be accurately mass-analyzed. nih.govmdpi.com This is crucial for identifying products from reactions such as sulfonation, where the addition of an SO₃H group can be precisely tracked. Furthermore, tandem mass spectrometry (MS/MS) capabilities, available in instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide structural information through controlled fragmentation of the parent ion. nih.govnih.govfrontiersin.org This fragmentation pattern can help to distinguish between isomers and confirm the structure of unknown reaction byproducts. The use of HRMS has been vital in characterizing a wide array of sulfonated compounds and their derivatives in various matrices. mdpi.comnih.govrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a unique "fingerprint" of a molecule, allowing for its identification and the monitoring of chemical reactions. photothermal.comsepscience.comspectroscopyonline.com Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules. researchgate.net IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability. photothermal.com

For this compound, IR spectroscopy is particularly sensitive to the polar sulfonic acid group (S=O and S-O stretching vibrations) and C-H bonds. photothermal.com Raman spectroscopy, conversely, is often more sensitive to the non-polar aromatic ring vibrations and the C-C backbone of the propyl group. photothermal.com The combination of both techniques provides a more complete vibrational profile of the molecule. spectroscopyonline.com These techniques are valuable for monitoring the progress of reactions involving this compound, such as its synthesis or subsequent derivatization, by tracking the appearance or disappearance of characteristic vibrational bands. acs.org The application of IR and Raman spectroscopy extends to the characterization of similar compounds like alkylbenzenesulfonates and perfluorinated sulfonic acids. acs.orguoregon.edu

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and reaction monitoring. nih.govresearchgate.nethelixchrom.comresearchgate.net

Gas Chromatography (GC) for Volatile Species Analysis

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC is an important technique for analyzing volatile starting materials, intermediates, or byproducts associated with its synthesis or degradation. whitman.edu For instance, the purity of the starting material, n-propylbenzene, can be readily assessed by GC. fishersci.no

GC analysis often involves a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons, or a Mass Spectrometer (MS) for definitive identification of volatile species. nih.govpjoes.com In studies of environmental degradation or metabolism, GC-MS can be used to identify volatile breakdown products. nih.gov For the analysis of volatile fatty acids that might be present in related environmental samples, GC is a standard method. pjoes.comresearchgate.netnih.gov The analysis of volatile organic compounds from various sources often relies on GC-MS for separation and identification. diva-portal.orgrasayanjournal.co.in

Ion Chromatography for Acidic Species Analysis

Ion Chromatography (IC) is a highly effective analytical technique for the separation and quantification of ionic species, making it well-suited for the analysis of this compound and related compounds. As a strong acid, this compound completely dissociates in aqueous solutions to form the 4-propylbenzenesulfonate anion, which can be readily separated by anion-exchange chromatography. thermofisher.com The method is widely used in the pharmaceutical and environmental sectors for determining organic and inorganic ions in various matrices. nih.govmetrohmusa.com

Research has demonstrated the successful separation of numerous sulfonic acids, including aromatic variants like p-toluenesulfonic acid and dodecylbenzenesulfonic acid, using IC with suppressed conductivity detection. nih.govresearchgate.net This approach offers high sensitivity and selectivity. The separation mechanism relies on the differential affinity of the sulfonate anions for the positively charged functional groups of the stationary phase in an anion-exchange column.

Methodologies typically involve a gradient elution using an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), sometimes mixed with organic solvents like methanol (B129727) or acetonitrile (B52724) to optimize the separation of complex mixtures. thermofisher.comnih.gov Suppressed conductivity detection is the most common detection method, where the eluent conductivity is chemically reduced post-column to enhance the signal-to-noise ratio for the analyte ions. nih.govijpsr.com This allows for the achievement of low detection limits, often in the sub-micromolar range (0.06–0.16 µM). nih.govresearchgate.net Validation studies for similar compounds, such as benzenesulfonic acid, have shown excellent linearity (correlation coefficients > 0.999), precision (%RSD < 2.0), and accuracy (recoveries between 97% and 104.4%), confirming the reliability of IC for quantitative analysis. thermofisher.comijpsr.com

Table 1: Representative Ion Chromatography Methods for Aromatic Sulfonic Acids

| Analyte(s) | Column | Mobile Phase / Eluent | Detection | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonic acid | Dionex IonPac AS18 (2 mm) | 60 mM KOH | Suppressed Conductivity | Not Specified (Quantified at 0.5 µg/mL) | thermofisher.com |

| Methane-, p-toluene-, benzenesulfonic acids, etc. (15 analytes) | Not Specified | Gradient of NaOH, CH₃OH, and CH₃CN | Suppressed Conductivity | 0.06–0.16 µM | nih.govresearchgate.net |

| Benzene sulfonic acid | Metrosep A Supp1 (250 x 4.0 mm) | Not Specified | Suppressed Conductivity | Not Specified (Validated as per ICH guidelines) | ijpsr.com |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and crystallography are the definitive methods for elucidating the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org These techniques are fundamental in materials science and pharmaceutical development for confirming molecular structure, identifying crystalline phases (polymorphs), and understanding intermolecular interactions that govern the physical properties of a solid. units.it

Single-crystal X-ray diffraction involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org This analysis yields detailed information, including the unit cell dimensions (the fundamental repeating unit of the crystal), space group (the crystal's symmetry), and the precise coordinates of every atom in the molecule. From these data, crucial structural parameters like bond lengths and bond angles can be determined with high precision. wikipedia.org

While specific crystallographic data for this compound is not available in the cited literature, the methodology has been extensively applied to a wide range of sulfonic acid derivatives. scirp.orgmdpi.comsciencepublishinggroup.com For instance, the crystal structures of compounds like 2,4-diaminobenzenesulfonic acid and various metal complexes of sulfonated flavonoids have been fully characterized. scirp.orgmdpi.com In cases where suitable single crystals cannot be grown, X-ray powder diffraction (XRPD) is employed. XRPD uses a microcrystalline powder and provides a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase, making it an invaluable tool for routine identification and quality control. units.it

Table 2: Example Crystallographic Data for Sulfonic Acid Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |

|---|---|---|---|---|---|

| 2,4-Diaminobenzenesulfonic acid | C₆H₈N₂O₃S | Monoclinic | P2₁/c | a = 8.525(3) Å, b = 13.013(4) Å, c = 7.234(2) Å, β = 104.28(3)° | scirp.org |

| Diaqua-potassium quercetin-5′-sulfonate | C₁₅H₁₃KO₁₂S | Triclinic | P-1 | a = 8.491(2) Å, b = 10.110(3) Å, c = 10.466(3) Å, α = 74.06(2)°, β = 87.57(2)°, γ = 82.99(2)° | mdpi.com |

| Ladder Organostannoxane with 4-hydroxybenzenesulfonic acid | C₄₄H₈₄S₂O₁₂Sn₄ | Triclinic | P1 | a = 12.808(8) Å, b = 15.391(9) Å, c = 15.803(10) Å, α = 87.910(5)°, β = 66.650(6)°, γ = 80.283(5)° | sciencepublishinggroup.com |

Electrophoretic Methods for Charge-Based Species Separation (e.g., Capillary Electrophoresis)

Electrophoretic methods separate molecules based on their differential migration in an electric field. inflibnet.ac.in Capillary Electrophoresis (CE) is a high-resolution instrumental technique that performs these separations within a narrow-bore fused-silica capillary, offering high efficiency, short analysis times, and minimal sample consumption. bccampus.ca It is particularly well-suited for the analysis of charged species like the 4-propylbenzenesulfonate anion.

The most common mode of CE for small ion analysis is Capillary Zone Electrophoresis (CZE). In CZE, the capillary is filled with a background electrolyte (buffer), and a high voltage is applied across its ends. colby.edu Anions like 4-propylbenzenesulfonate migrate toward the anode (positive electrode) at a rate determined by their charge-to-size ratio. Simultaneously, a bulk flow of the buffer solution, known as the electroosmotic flow (EOF), is typically directed toward the cathode (negative electrode). inflibnet.ac.in The net velocity of an anion is the difference between the EOF and its electrophoretic mobility, allowing for the separation of different anionic species.

Research has demonstrated the effective separation of various aromatic sulfonates using CZE. epa.govnih.gov Simple buffer systems, such as sodium borate (B1201080) at an alkaline pH (e.g., 9.3), are often sufficient to achieve baseline separation. nih.gov Detection is commonly performed on-capillary using UV-Vis spectrophotometry, as aromatic sulfonates exhibit strong UV absorbance. nih.gov The performance of CE can be enhanced by coupling it with sample preconcentration techniques like solid-phase extraction (SPE), which can lower detection limits into the sub-microgram per liter range (e.g., ~0.1 µg/L). nih.gov Advanced research also explores the use of modified capillary surfaces, such as those with sulfonated coatings, to control the EOF and further optimize separation efficiency for acidic compounds. mdpi.com

Table 3: Example Capillary Electrophoresis Conditions for Aromatic Acid Analysis

| Analyte(s) | Separation Mode | Buffer / Background Electrolyte | Detection Method | Key Finding | Reference |

|---|---|---|---|---|---|